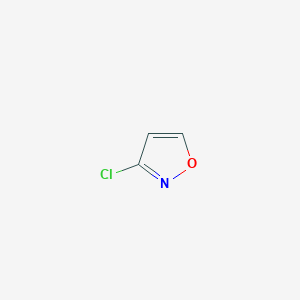

3-Chloro-1,2-oxazole

Descripción general

Descripción

3-Chloro-1,2-oxazole (3CO) is a five-membered heterocyclic compound containing one nitrogen, two oxygens and one chlorine atom. It is a colorless, crystalline solid with a molecular weight of 126.5 g/mol. 3CO has been widely studied due to its interesting biological activities and its potential applications in organic synthesis, drug design, and pharmaceutical development.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Ligand Design

Oxazoline ligands, including derivatives of 3-Chloro-1,2-oxazole, play a crucial role in coordination chemistry, particularly in transition metal-catalyzed asymmetric syntheses. Their versatility stems from the ease of ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. This makes oxazolines attractive for developing chiral auxiliaries in asymmetric synthesis, as explored in a review that surveys data on structural characterization in both solid state and solution states (Gómez, Muller, & Rocamora, 1999).

Catalytic Synthesis of 1,3-Oxazole Derivatives

The catalytic synthesis of 1,3-oxazole derivatives has been systematically reviewed, highlighting the metal-dependent methodologies for creating novel substituted 1,3-oxazole derivatives. These compounds find applications across medicinal, pharmaceutical, agrochemical, and material sciences due to their versatility and broad utility. This comprehensive appraisal includes recent developments and methodologies for synthesizing 1,3-oxazole derivatives, underscoring their significance in scientific research (Shinde et al., 2022).

Drug Discovery and Material Science Applications

Click chemistry, notably the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has profound implications in drug discovery and material sciences. This modular approach yields products that readily associate with biological targets, leveraging the bio-compatibility and dependability of the reactants. The versatility of click chemistry facilitates applications ranging from combinatorial chemistry and proteomics to DNA research (Kolb & Sharpless, 2003).

High-Performance Insensitive Energetic Materials

Research on 1,2,4-triazole derivatives, including the introduction of N-oxides into triazole compounds, has led to the design of high-performance insensitive energetic materials. This synthesis approach improves energetic properties while offering insight into novel synthetic pathways for creating energetically potent compounds with enhanced stability and safety profiles (Dippold & Klapötke, 2013).

Antimicrobial Agents

Oxazolone-1,2,3-triazole hybrids have been synthesized and evaluated for their antimicrobial properties, showcasing significant activity. This work underlines the potential of these hybrids in developing new antimicrobial drugs, highlighting the synergistic effects of combining oxazolone and 1,2,3-triazole moieties for enhanced biological activity (Lal, Kumar, Kumar, & Kumar, 2018).

Mecanismo De Acción

Target of Action

3-Chloroisoxazole, also known as 3-Chloro-1,2-oxazole, is a five-membered heterocyclic compound . The interest in 3-substituted isoxazole derivatives, particularly 3-chloroisoxazoles, has significantly increased after the discovery of their efficient binding with GABA and glutamate receptors . These receptors play a crucial role in neurotransmission in the central nervous system.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways. They have been found to play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage . .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The action, efficacy, and stability of 3-chloroisoxazole can be influenced by various environmental factors. For instance, the synthesis of isoxazole derivatives has been found to be influenced by the reaction environment . .

Propiedades

IUPAC Name |

3-chloro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGDQWFWJDYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499695 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73028-29-2 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

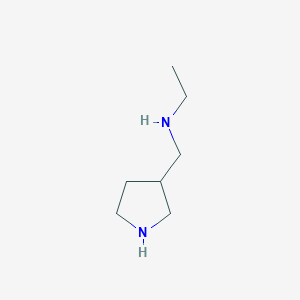

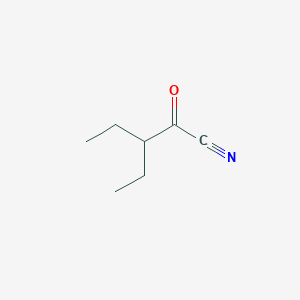

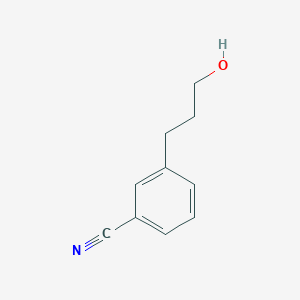

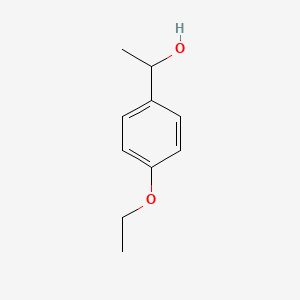

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-chloroisoxazoles?

A1: Several methods have been explored for the synthesis of 3-chloroisoxazoles. One approach involves the reaction of 4-isoxazolin-3-ones with either phosgene or trichloromethyl chloroformate, yielding 3-chloroisoxazolium chlorides, which can be further converted to 3-chloroisoxazoles. [] Another method utilizes the reaction of 2-methylisoxazolin-4-ones with phosphorus oxychloride (POCl3) to produce the desired 3-chloroisoxazole derivatives. [] Additionally, chloronitroacetyl chloride has been employed as a reagent in the synthesis of 3-chloroisoxazoles. [, ]

Q2: Can 3-chloroisoxazolium chlorides be used for anything other than synthesizing 3-chloroisoxazoles?

A2: Yes, 3-chloroisoxazolium chlorides, particularly 3-chloro-2-methylisoxazolium chlorides, exhibit versatility as synthetic intermediates. For example, they can be treated with sodium hydrosulfide to produce 4-isoxazolin-3-thiones. [] Additionally, in the presence of a base like tri-n-butylamine, 3-chloro-2-methyl-5-phenylisoxazolium chloride facilitates the condensation of carboxylic acids with alcohols or amines, leading to the formation of corresponding esters or amides, respectively. []

Q3: Has 3-chloroisoxazole, or any of its derivatives, been explored for potential pharmaceutical applications?

A3: While the provided research focuses mainly on synthesis and chemical properties, one study investigates the effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. [] This suggests a potential area of interest for further exploring the pharmacological activity of 3-chloroisoxazole derivatives.

Q4: Are there any studies exploring the biological activity of compounds containing the 3-chloroisoxazole moiety?

A4: Yes, a study investigated a low-molecular arginase II selective inhibitor containing a 3-chloroisoxazole moiety in a rat model of monocrotaline-induced pulmonary hypertension. [] The compound, 2-{1-[3-(3-[chloroisoxazole-5-yl)propyl]piperidin-4-yl}-6-(digibroxyboryl)norleucine dihydrochloride, demonstrated a statistically significant decrease in several parameters associated with pulmonary hypertension, including right ventricle pressure and endothelial dysfunction. [] This research highlights the potential of compounds containing the 3-chloroisoxazole moiety for therapeutic development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)